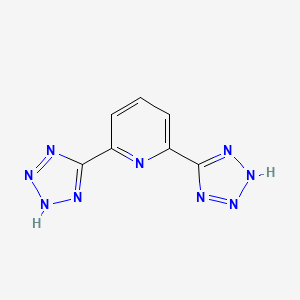
2,6-Bis(tetrazolyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(2H-tetrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two tetrazole groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(2H-tetrazol-5-yl)pyridine typically involves the reaction of 2,6-pyridinedicarbonitrile with sodium azide in the presence of ammonium chloride and lithium chloride in anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then cooled, and the product is precipitated by acidification with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for 2,6-bis(2H-tetrazol-5-yl)pyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can form coordination complexes with transition metals, which are of interest in materials science and catalysis.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the tetrazole groups.
Ammonium Chloride and Lithium Chloride: Facilitate the formation of the tetrazole rings.
Dimethylformamide (DMF): A solvent that provides a suitable medium for the reaction.
Major Products Formed
The primary product of interest is 2,6-bis(2H-tetrazol-5-yl)pyridine itself. depending on the reaction conditions and reagents used, various coordination complexes and substituted derivatives can also be synthesized.
Applications De Recherche Scientifique
2,6-bis(2H-tetrazol-5-yl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-bis(2H-tetrazol-5-yl)pyridine primarily involves its ability to coordinate with metal ions. The tetrazole groups and the pyridine ring provide multiple coordination sites, allowing the compound to form stable complexes. These complexes can then participate in various catalytic and biological processes, depending on the metal ion and the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-bis(2H-tetrazol-5-yl)pyridine: Similar structure but with tetrazole groups at the 2 and 5 positions.
2-(1H-tetrazol-5-yl)pyridine: Contains a single tetrazole group at the 2 position.
2,6-bis(benzimidazol-2-yl)pyridine: Features benzimidazole groups instead of tetrazole groups.
Uniqueness
2,6-bis(2H-tetrazol-5-yl)pyridine is unique due to the presence of two tetrazole groups at the 2 and 6 positions, which enhances its ability to form stable coordination complexes. This structural feature makes it particularly valuable in materials science and catalysis applications.
Propriétés
Formule moléculaire |
C7H5N9 |
|---|---|
Poids moléculaire |
215.18 g/mol |
Nom IUPAC |
2,6-bis(2H-tetrazol-5-yl)pyridine |
InChI |
InChI=1S/C7H5N9/c1-2-4(6-9-13-14-10-6)8-5(3-1)7-11-15-16-12-7/h1-3H,(H,9,10,13,14)(H,11,12,15,16) |
Clé InChI |
JNFNAWKHINCFOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C2=NNN=N2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)


![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)


